![molecular formula C8H10ClN3O B1435147 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine CAS No. 1872561-34-6](/img/structure/B1435147.png)
4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine includes a pyrimidine ring substituted with a chloro group at the 4-position and a 3-methoxyazetidin-1-yl group at the 6-position .Chemical Reactions Analysis
Pyrimidines, including 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine is 199.64 g/mol. Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications
Antifungal and Antimicrobial Applications
Pyrimidine derivatives have been synthesized and tested for their biological activities, including antifungal and antimicrobial effects. For instance, novel pyrazolone derivatives attached to a pyrimidine moiety were evaluated for their anti-inflammatory, analgesic, and antipyretic activities, showcasing the versatility of pyrimidine-based compounds in drug discovery (R. V. Antre et al., 2011). Additionally, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound were investigated for their antifungal effects against important types of fungi, highlighting the potential of pyrimidine derivatives in developing new antifungal agents (N. N. Jafar et al., 2017).
Structural and Chemical Studies
Pyrimidine derivatives also play a significant role in structural and chemical studies. The crystallization and structural analysis of aminopyrimidine fragments, for example, contribute to our understanding of molecular recognition processes involving hydrogen bonding, which is crucial for the targeted drug action of pharmaceuticals containing this functionality (A. Rajam et al., 2017).
Environmental and Biological Degradation
The degradation of environmental pollutants by microbial action is another area where pyrimidine derivatives have been researched. A study on the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, utilized a compound structurally related to 4-chloro-6-(3-methoxyazetidin-1-yl)pyrimidine, illustrating the role of such compounds in understanding and enhancing bioremediation processes (Seema B. Sharma et al., 2012).
Synthesis of Heterocyclic Compounds
Pyrimidine derivatives are key intermediates in the synthesis of a wide array of heterocyclic compounds with potential chemotherapeutic use. The synthesis of pyrimido[4,5-d]pyrimidinedithiones, for example, indicates the potential of pyrimidine-based compounds in the development of new therapeutic agents (V. Snieckus et al., 2014).
Mechanism of Action
While the specific mechanism of action for 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine is not mentioned in the search results, pyrimidines in general have been shown to exhibit a range of pharmacological effects. These effects are often attributed to their ability to inhibit the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-(3-methoxyazetidin-1-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-13-6-3-12(4-6)8-2-7(9)10-5-11-8/h2,5-6H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPJRHKRPYKFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.